molecular formula C23H26F3N7 B11039833 N-(2,4-dimethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

N-(2,4-dimethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11039833
M. Wt: 457.5 g/mol
InChI Key: JQYJWPDDEZMKLX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring, a piperazine moiety, and trifluoromethyl and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a triazine derivative is reacted with a piperazine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group, for example, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H26F3N7

Molecular Weight

457.5 g/mol

IUPAC Name

2-N-(2,4-dimethylphenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H26F3N7/c1-15-6-7-19(16(2)12-15)28-22-30-20(29-21(27)31-22)14-32-8-10-33(11-9-32)18-5-3-4-17(13-18)23(24,25)26/h3-7,12-13H,8-11,14H2,1-2H3,(H3,27,28,29,30,31)

InChI Key

JQYJWPDDEZMKLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

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